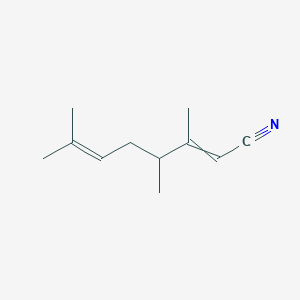
3,4,7-Trimethylocta-2,6-dienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,7-Trimethylocta-2,6-dienenitrile is an organic compound with the molecular formula C11H17N It is a nitrile derivative characterized by the presence of three methyl groups and two double bonds in its octa-2,6-diene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7-Trimethylocta-2,6-dienenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method is the alkylation of a nitrile compound with a suitable alkyl halide in the presence of a strong base. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Polar aprotic solvents like dimethyl sulfoxide or acetonitrile
Catalyst/Base: Strong bases such as sodium hydride or potassium tert-butoxide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4,7-Trimethylocta-2,6-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of suitable catalysts.
Major Products
The major products formed from these reactions include:
Oxidation: Oxidized derivatives like carboxylic acids or ketones.
Reduction: Primary amines or secondary amines.
Substitution: Functionalized derivatives with various substituents replacing the nitrile group.
Scientific Research Applications
3,4,7-Trimethylocta-2,6-dienenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4,7-Trimethylocta-2,6-dienenitrile involves its interaction with molecular targets through its nitrile group and double bonds. The compound can form covalent or non-covalent interactions with enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dimethylocta-2,6-dienenitrile
- 3,4,7-Trimethylocta-2,6-dienal
- 3,4,7-Trimethylocta-2,6-dienol
Uniqueness
3,4,7-Trimethylocta-2,6-dienenitrile is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
60220-68-0 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
3,4,7-trimethylocta-2,6-dienenitrile |
InChI |
InChI=1S/C11H17N/c1-9(2)5-6-10(3)11(4)7-8-12/h5,7,10H,6H2,1-4H3 |
InChI Key |
GGXOSZMFWYQZDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C(C)C)C(=CC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















